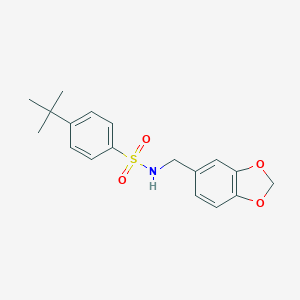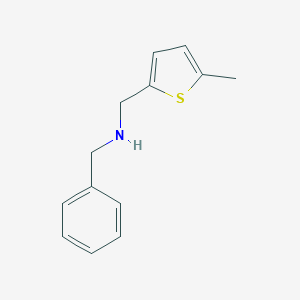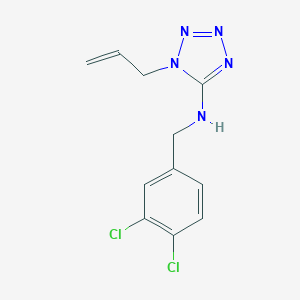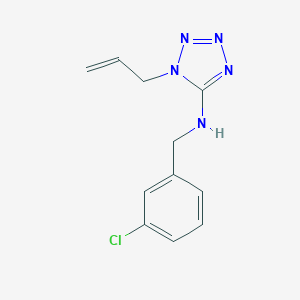![molecular formula C18H21N5O B275552 TERT-BUTYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE](/img/structure/B275552.png)
TERT-BUTYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine: is a complex organic compound featuring a tert-butyl group, a phenyl-tetrazole moiety, and a benzylamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, phenyl azide can react with benzonitrile under thermal or catalytic conditions to form 1-phenyl-1H-tetrazole.
Attachment to Benzylamine: The synthesized tetrazole can then be attached to a benzylamine derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired ether linkage.
Introduction of the tert-Butyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems would be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to amines.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, TERT-BUTYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential bioactivity makes it a candidate for drug discovery and development. Its tetrazole moiety is known for its bioisosteric properties, which can mimic carboxylic acids in biological systems, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The presence of the tetrazole ring is particularly significant, as it is a common pharmacophore in many drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mecanismo De Acción
The mechanism by which TERT-BUTYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE exerts its effects would depend on its specific application. In a biological context, the compound could interact with enzymes or receptors, modulating their activity. The tetrazole ring might mimic carboxylate groups, binding to active sites of enzymes or receptors, thereby altering their function.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the benzylamine and tert-butyl groups.
Benzylamine: Contains the benzylamine moiety but lacks the tetrazole and tert-butyl groups.
tert-Butylamine: Contains the tert-butyl group but lacks the benzylamine and tetrazole moieties.
Uniqueness
tert-Butyl{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the tetrazole ring provides potential bioactivity, making it a versatile compound for various applications.
This detailed overview should provide a comprehensive understanding of TERT-BUTYL({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE, its synthesis, reactions, applications, and uniqueness compared to similar compounds
Propiedades
Fórmula molecular |
C18H21N5O |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2-methyl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C18H21N5O/c1-18(2,3)19-13-14-8-7-11-16(12-14)24-17-20-21-22-23(17)15-9-5-4-6-10-15/h4-12,19H,13H2,1-3H3 |
Clave InChI |
GBGKQBDIQFSQTI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)NCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B275475.png)
![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)
![{3-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(3-METHYLTHIOPHEN-2-YL)METHYL]AMINE](/img/structure/B275482.png)
![1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine](/img/structure/B275483.png)

![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275485.png)

![N-[(2,3-DICHLOROPHENYL)METHYL]-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275488.png)

![1-(PROP-2-EN-1-YL)-N-[(2,3,4-TRIMETHOXYPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275491.png)
![1-(PROP-2-EN-1-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275492.png)
